![molecular formula C16H19NO2 B5554752 methyl (6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetate CAS No. 352553-27-6](/img/structure/B5554752.png)
methyl (6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetate
Description
Synthesis Analysis
The synthesis of related carbazole derivatives typically involves multi-step reactions, including N-alkylation, cyclocondensation, and esterification processes. For example, carbazole derivatives have been synthesized by reacting methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)oxoacetates with hydroxylamine hydrochloride and under certain conditions to yield hydroxyimino derivatives or methyl isoxazolo[5,4-a]carbazole-3-carboxylates (Martin & Prasad, 2007). These methods demonstrate the versatility of carbazole chemistry in producing complex heterocyclic structures.
Molecular Structure Analysis
Carbazole derivatives, including the title compound, exhibit a planar carbazole ring system, which significantly influences their chemical behavior. The molecular structure of a similar compound, "methyl 9H-carbazole-9-acetate," revealed a planar carbazole system with weak intermolecular C—H⋯O hydrogen bonding, indicating potential for further chemical modifications (He et al., 2009).
Chemical Reactions and Properties
Carbazole derivatives undergo various chemical reactions, leveraging their functional groups for further transformations. For instance, reactions involving oxoacetates and hydroxylamine hydrochloride lead to the formation of hydroxyimino derivatives or isoxazolo[5,4-a]carbazole carboxylates, depending on the reaction conditions (Martin & Prasad, 2007). These reactions highlight the reactivity of the carbazole nucleus and its derivatives towards the formation of heterocyclic compounds.
Physical Properties Analysis
The physical properties of carbazole derivatives are closely related to their molecular structure. The planarity of the carbazole ring system contributes to the compound's stability and affects its solubility and melting point. For example, the crystal structure analysis of "methyl 9H-carbazole-9-acetate" provides insights into its solid-state arrangement, which is crucial for understanding its physical properties (He et al., 2009).
Scientific Research Applications
Organic Synthesis and Chemical Reactions
A study by Martin & Prasad (2007) discusses the synthesis of methyl isoxazolo[5,4-a]carbazole-3-carboxylates through reactions of methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)oxoacetates with hydroxylamine hydrochloride and other reagents, offering insights into the flexibility of carbazole derivatives in chemical synthesis Reactions of methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl) oxoacetates. Synthesis of methyl isoxazolo[5,4-a]carbazole-3-carboxylates.
Photophysical Properties
Ghosh et al. (2013) synthesized two new fluorophores from derivatives of 2,3,4,9-tetrahydro-1H-carbazol-1-one, demonstrating their sensitivity to solvent polarity and potential applications in studying solvent effects on photophysical behaviors Tuning the Solution Phase Photophysics of Two De Novo Designed Hydrogen Bond Sensitive 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one Derivatives.
Catalysis
Research by Grasa, Kissling, & Nolan (2002) introduces the use of N-heterocyclic carbenes, derived from carbazole compounds, as efficient catalysts in transesterification and acylation reactions, highlighting their role in enhancing reaction efficiency and selectivity N-heterocyclic carbenes as versatile nucleophilic catalysts for transesterification/acylation reactions.
Material Science
Johnstone et al. (2010) explored the use of pressure to induce phase transitions in crystals containing carbazole derivatives, offering a novel approach to modifying the structural and potentially functional properties of these materials Pressure as a tool in crystal engineering: inducing a phase transition in a high-Z′ structure.
properties
IUPAC Name |
methyl 2-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-11-7-8-15-13(9-11)12-5-3-4-6-14(12)17(15)10-16(18)19-2/h7-9H,3-6,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXBPVJQGGGHCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3)CC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201196997 | |
Record name | Methyl 1,2,3,4-tetrahydro-6-methyl-9H-carbazole-9-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201196997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)acetate | |
CAS RN |
352553-27-6 | |
Record name | Methyl 1,2,3,4-tetrahydro-6-methyl-9H-carbazole-9-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=352553-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1,2,3,4-tetrahydro-6-methyl-9H-carbazole-9-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201196997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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